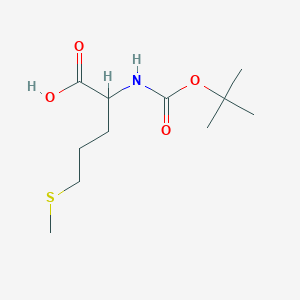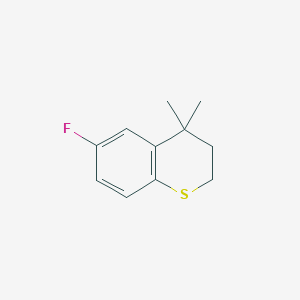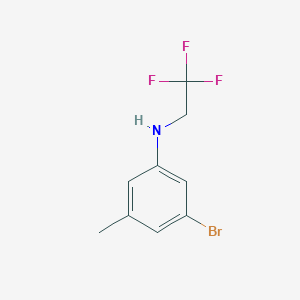
(R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The Boc group can be selectively removed to expose the amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Deprotected amino acid.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([(TERT-BUTOXY)CARBONYL]AMINO)PYRIDIN-4-YLACETIC ACID: Similar in structure but with a pyridine ring.
(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(4-[(TERT-BUTOXYCARBONYL)AMINO]METHYL)PHENYLPROPANOIC ACID: Contains additional Boc-protected amino groups
Uniqueness
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is unique due to its specific combination of the Boc-protected amino group and the methylsulfanyl group, which provides distinct reactivity and stability properties. This makes it particularly useful in selective peptide synthesis and other specialized organic reactions.
Eigenschaften
Molekularformel |
C11H21NO4S |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
BBKWPHNJSWWLBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)










![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)

